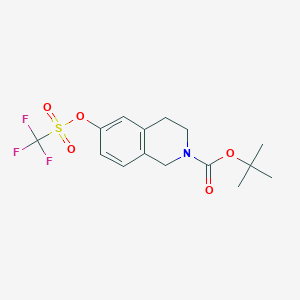

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción general

Descripción

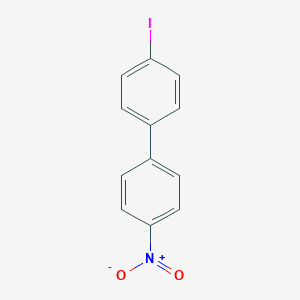

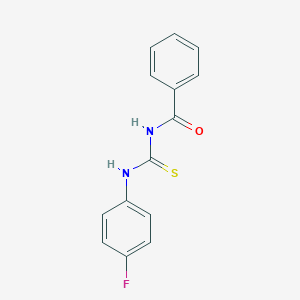

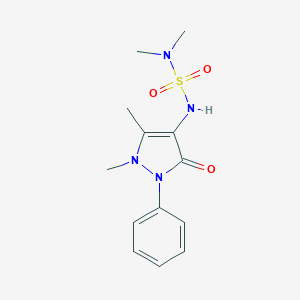

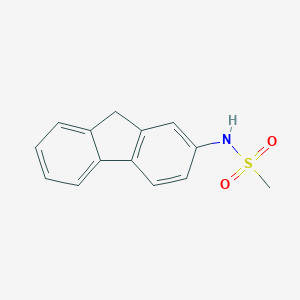

“Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a chemical compound. It’s a derivative of isoquinoline, a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular formula of this compound is C15H18F3NO5S. It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry due to its ability to enhance the lipophilicity and metabolic stability of drug molecules . This compound can be used to introduce trifluoromethyl groups into drug candidates, potentially improving their pharmacokinetic properties.

Agrochemical Development

In agrochemistry, the introduction of trifluoromethyl groups can increase the efficacy and durability of pesticides and herbicides. The compound could serve as a precursor for synthesizing agrochemicals with improved environmental stability and lower toxicity to non-target organisms .

Material Science

The unique chemical structure of this compound makes it a candidate for developing advanced materials, such as polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer chains could lead to materials with novel properties suitable for high-performance applications .

Catalysis

This compound could be utilized in catalytic processes, particularly in the development of catalysts for organic synthesis. The trifluoromethyl group can influence the reactivity and selectivity of catalytic reactions, leading to more efficient synthesis pathways .

Medical Imaging

Compounds containing trifluoromethyl groups have potential applications in medical imaging. They can be used as contrast agents in magnetic resonance imaging (MRI) due to their ability to affect the relaxation times of surrounding nuclei .

Environmental Science

In environmental science, this compound could be explored for its potential use in the remediation of polluted sites. Its chemical reactivity might be harnessed to neutralize or decompose toxic substances in the environment .

Synthetic Organic Chemistry

The compound is valuable for synthetic organic chemistry as a building block for constructing complex molecules. Its reactive trifluoromethyl group can participate in various chemical reactions, enabling the synthesis of a wide range of organic compounds .

Biochemistry Research

In biochemistry, the compound could be used to study enzyme-substrate interactions, especially for enzymes that interact with trifluoromethyl-containing substrates. This could provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Propiedades

IUPAC Name |

tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJUKWVEYQBUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435513 | |

| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

CAS RN |

158984-84-0 | |

| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

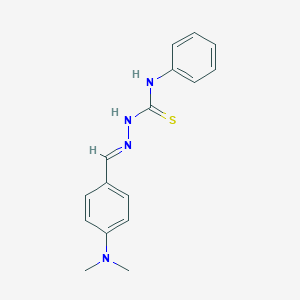

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)

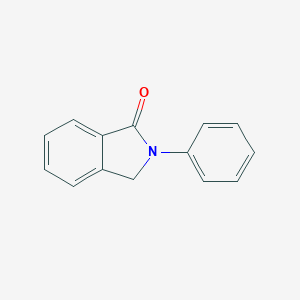

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)